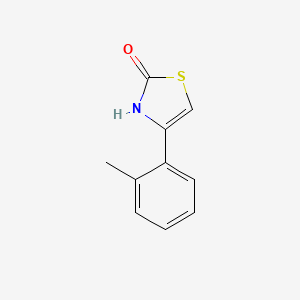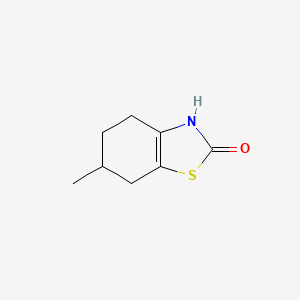![molecular formula C8H8BrN5S B1517553 5-bromo-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]aniline CAS No. 1019453-67-8](/img/structure/B1517553.png)
5-bromo-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]aniline
Descripción general
Descripción
The compound contains a tetrazole ring, which is a type of heterocyclic aromatic compound. Tetrazoles are known for their wide range of chemical and biological properties . The bromine atom could potentially make the compound more reactive, as bromine is a good leaving group. The aniline group is a primary aromatic amine, which is a building block in the synthesis of many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrazole ring and the aniline group are both aromatic, meaning they have a cyclic, planar structure with delocalized π electrons .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The bromine atom could make it susceptible to nucleophilic substitution reactions, while the aniline group could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a bromine atom could increase its molecular weight and possibly its boiling point. The aniline group could make it a weak base .Aplicaciones Científicas De Investigación
Photodecomposition and Photoproducts Analysis
Research on sulfamethoxazole, a compound sharing a similar functional group (sulfanyl), elucidated its photodecomposition in acidic aqueous solutions, revealing the formation of various photoproducts including aniline derivatives. This study underscores the importance of understanding the photostability and degradation pathways of complex molecules, which can inform environmental and pharmaceutical stability studies (Zhou & Moore, 1994).
Antihypertensive Agents Development
The synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases derived from similar chemical backbones have shown promising results as antihypertensive α-blocking agents. These findings suggest that structural analogs, including those with sulfanyl aniline configurations, could be pivotal in developing new therapeutic agents (Abdel-Wahab et al., 2008).
Catalytic Applications in Nitration Reactions
The use of ionic liquids for the nitration of aromatic compounds, including aniline derivatives, showcases the potential of employing advanced catalytic systems for the modification of compounds akin to "5-bromo-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]aniline". This research highlights the efficiency and selectivity achievable in synthesizing nitroarenes, offering insights into green chemistry approaches for chemical synthesis (Zolfigol et al., 2012).
Analytical Chemistry and Metal Detection
In the context of detecting trace metals, compounds with sulfanyl aniline groups have been used to develop chromogenic reagents. For instance, the development of compact flow cells for the simultaneous determination of copper and iron ions using related chromogenic reagents underscores the application of such compounds in enhancing analytical methodologies for environmental and health-related analyses (Sakai et al., 1999).
Ligand Design for Photophysical Studies
The design and characterization of iridium complexes incorporating tetrazolate ligands, related to the tetrazolyl group in the query compound, emphasize the role of such structures in developing materials with tunable photophysical properties. These materials are of interest for applications ranging from OLEDs to sensors and photodynamic therapy (Stagni et al., 2008).
Mecanismo De Acción
Target of Action
Many compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors can be proteins, enzymes, or other molecules in the body that the compound interacts with.
Mode of Action
The compound’s interaction with its targets can result in changes to the target’s function. This can lead to a variety of effects, depending on the specific target and the nature of the interaction .
Biochemical Pathways
Compounds like this can affect various biochemical pathways. For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of a compound’s action can vary widely. For example, some indole derivatives have shown inhibitory activity against certain viruses .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-bromo-2-(1-methyltetrazol-5-yl)sulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN5S/c1-14-8(11-12-13-14)15-7-3-2-5(9)4-6(7)10/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWGGGQHYYUZPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SC2=C(C=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



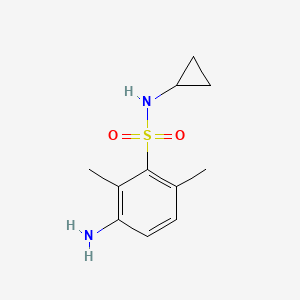
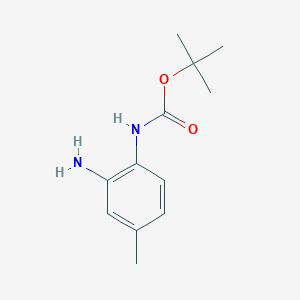

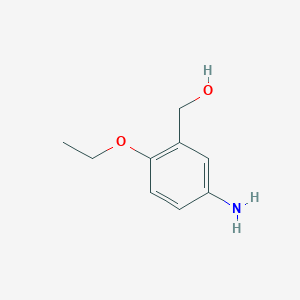
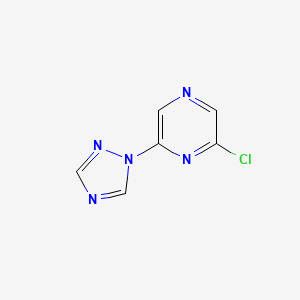
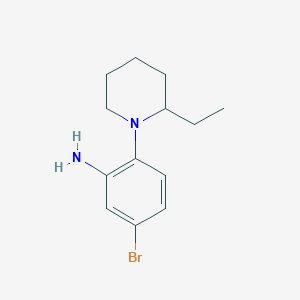
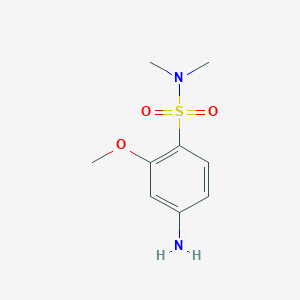
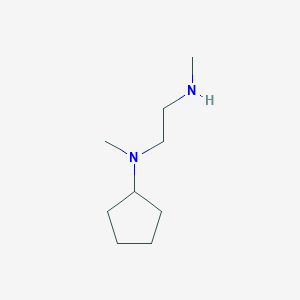
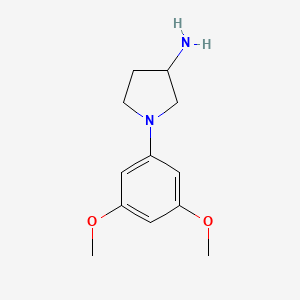
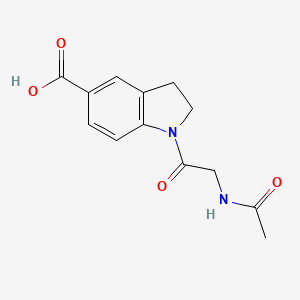
![1-[4-(methoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1517487.png)

